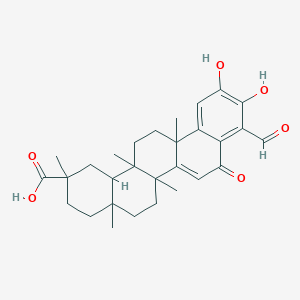

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves multiple steps. One common method includes the extraction from natural sources such as Tripterygium wilfordii Hook F. The process involves:

Extraction: The plant material is crushed and subjected to ultrasonic extraction using 70% ethanol.

Filtration and pH Adjustment: The extract is filtered and adjusted to pH 8 using sodium bicarbonate solution.

Solvent Extraction: The filtrate is extracted with ethyl acetate, and the organic layer is concentrated to obtain the crude product.

化学反应分析

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid undergoes various chemical reactions, including:

科学研究应用

This compound has several applications in scientific research:

作用机制

The mechanism of action of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves the inhibition of specific enzymes. It has been shown to inhibit UDP-glucuronosyltransferase (UGT) isoforms UGT1A6 and UGT2B7, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition leads to its immunosuppressive activity .

相似化合物的比较

Similar compounds include other phenanthrene derivatives such as:

Demethylzeylasteral: Shares structural similarities but differs in its biological activity and specific applications.

2-Picenecarboxylic acid: Another phenanthrene derivative with distinct chemical properties and uses.

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid stands out due to its unique combination of functional groups and its potential in various research fields.

生物活性

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid, also known as Demethylzeylasteral (IUPAC name: (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid), is a carbopolycyclic compound with potential therapeutic applications. It has garnered interest due to its biological activities and the possibility of serving as a lead compound in drug development.

- Molecular Formula : C29H36O6

- Molecular Weight : 480.60 g/mol

- Topological Polar Surface Area (TPSA) : 112.00 Ų

- LogP : 6.20

Antioxidant Activity

Research indicates that compounds similar to Demethylzeylasteral exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that such compounds can reduce oxidative stress markers in various cell lines.

Anti-inflammatory Effects

Demethylzeylasteral has been reported to possess anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that Demethylzeylasteral may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

The biological activities of Demethylzeylasteral are primarily attributed to its ability to interact with specific molecular targets:

| Target | Type | Activity |

|---|---|---|

| CLK4 | Kinase | Predicted high affinity (98.61%) |

| DNA lyase | Enzyme | Predicted high affinity (97.85%) |

| IRE1 | Kinase/Endoribonuclease | Predicted high affinity (95.82%) |

| VEGFR2 | Receptor | Predicted moderate affinity (89.20%) |

These interactions suggest that the compound may influence key cellular processes such as cell cycle regulation and apoptosis.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- A study investigated the effects of Demethylzeylasteral on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

-

Oxidative Stress Reduction

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with Demethylzeylasteral significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.

-

Inflammation Model

- In an animal model of arthritis, administration of Demethylzeylasteral resulted in reduced swelling and pain scores compared to control groups.

属性

分子式 |

C29H36O6 |

|---|---|

分子量 |

480.6 g/mol |

IUPAC 名称 |

9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35) |

InChI 键 |

ZDZSFWLPCFRASW-UHFFFAOYSA-N |

规范 SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。